1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molar mass of approximately 234 g/mol. The compound features a pyrrolo[3,2-c]pyridine core with a methyl group and a methanamine substituent, contributing to its potential biological activity and applications in medicinal chemistry .
The chemical reactivity of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride can be explored through various reactions typical of amines and heterocycles. Key reactions include:
Synthesis of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride typically involves multi-step organic synthesis techniques:
The primary applications of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride lie in medicinal chemistry and drug development. It may serve as a lead compound for designing novel therapeutics targeting neurological disorders. Additionally, its unique structural features make it a candidate for further exploration in pharmacology and biochemistry research .
Interaction studies are crucial for understanding how 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride interacts with biological targets. Preliminary studies may include:
These studies are essential to elucidate the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 1-{4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-yl}methanamine | 676491-46-6 | C11H11N5O | Contains a methoxy group; potential for different biological activity. |
| (1-Methyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine | 1523152-18-2 | C9H11N3 | Similar core structure but different substitution pattern; potential for unique interactions. |
| 4-Methoxy-N-(pyrrolidinyl)benzamide | N/A | C12H16N2O2 | Different functional groups; used in related therapeutic areas. |
The uniqueness of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride lies in its specific pyrrolo core structure combined with the methanamine group, which may confer distinct pharmacological properties compared to these similar compounds.
This compound represents an interesting area of study within chemical and pharmaceutical research, meriting further exploration into its synthesis, biological activity, and potential applications in medicine.
The pyrrolo[3,2-c]pyridine core is typically synthesized via cyclization or cross-coupling strategies. A prominent method involves starting with 2-bromo-5-methylpyridine (11), which undergoes oxidation with m-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide (12). Nitration with fuming nitric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide (13), followed by reaction with N,N-dimethylformamide dimethyl acetal to generate intermediate (14). Iron-mediated reduction in acetic acid then produces 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), a key precursor.
Alternative routes employ palladium-catalyzed domino cyclization. For example, Schmidt and colleagues developed a Sonogashira coupling between 4-amino-2-bromo-5-iodopyridine (9) and alkynes (10) to form pyrrolopyridine intermediates (11). This method avoids harsh nitration conditions and enables modular substitution patterns.
Table 1: Comparison of Pyrrolo[3,2-c]Pyridine Core Synthesis Methods
Microwave-assisted reactions have significantly reduced reaction times. For instance, intermediate (16) is synthesized by reacting 15 with 3,4,5-trimethoxyphenylboric acid under microwave irradiation (85°C, 30 min) using Cu(OAc)~2~ and K~2~CO~3~, achieving yields exceeding 80%.
N-Methylation of the pyrrolopyridine core is critical for stabilizing the scaffold. A common approach involves treating 1H-pyrrolo[3,2-c]pyridine with methyl iodide in the presence of a base such as potassium carbonate. For example, intermediate (16) undergoes N-methylation using dimethyl sulfate under alkaline conditions to introduce the 1-methyl group.
Amine functionalization at the C2 position is achieved via reductive amination or Suzuki coupling. In one protocol, 6-bromo-1-methyl-pyrrolo[3,2-c]pyridine reacts with benzophenone imine under palladium catalysis, followed by acidic hydrolysis to yield the primary amine. Catalytic systems such as Pd(PPh~3~)~4~ in dioxane/water mixtures facilitate this transformation at 125°C with microwave assistance.
Table 2: Catalytic Systems for Functionalization Steps
Copper-mediated Ullmann couplings are also employed for aryl-amine bond formation. For example, 6-bromo-1-methyl-pyrrolo[3,2-c]pyridine reacts with benzylamine using CuI and 1,10-phenanthroline in DMSO at 110°C, achieving 70% yield.
The final dihydrochloride salt is formed by treating the free base with hydrogen chloride gas in anhydrous ethanol. Critical parameters include:
Purification involves silica gel chromatography using dichloromethane/methanol (9:1) followed by recrystallization. Analytical techniques such as ^1^H NMR and HRMS confirm salt formation. For instance, the dihydrochloride derivative of 10a exhibits a characteristic singlet at δ 3.92 ppm for the N-methyl group and a molecular ion peak at m/z 363.0314.
Table 3: Optimization of Salt Crystallization Conditions
| Parameter | Tested Range | Optimal Value | Purity (%) |
|---|---|---|---|
| HCl equivalents | 1.5–2.5 | 2.0 | 99.5 |
| Crystallization solvent | Ethanol, methanol, acetone | Ethanol | 98.7 |
| Cooling rate | Rapid vs. gradual | 0.5°C/min | 99.1 |
Post-crystallization, the salt is washed with cold diethyl ether to remove residual solvents. Yield improvements from 65% to 85% have been reported using gradient recrystallization.